

Comparative Analysis of Flt3-IN-18 Cross-reactivity with c-KIT and PDGFR

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Compound of Interest

Compound Name: Flt3-IN-18

Cat. No.: B12397931

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitor **Flt3-IN-18**, with a focus on its cross-reactivity with the receptor tyrosine kinases c-KIT and PDGFR. Fms-like tyrosine kinase 3 (Flt3) is a critical target in the treatment of acute myeloid leukemia (AML), and the selectivity of its inhibitors is a key determinant of their therapeutic window and potential side effects.[1][2] c-KIT and platelet-derived growth factor receptor (PDGFR) are closely related kinases, and off-target inhibition of these receptors can lead to various toxicities.[3][4]

Flt3-IN-18 has been identified as a potent and selective inhibitor of Flt3.[1][2] This guide summarizes the available data on its activity and provides detailed experimental protocols for assessing kinase inhibitor selectivity.

Data Presentation

The following table summarizes the inhibitory activity of **Flt3-IN-18** against Flt3. At present, specific quantitative data for the cross-reactivity of **Flt3-IN-18** with c-KIT and PDGFR is not publicly available. The lead compound, referred to as 7d in its discovery publication, is noted to be highly selective, with other cell lines being orders of magnitude less sensitive.[1][2]

Kinase Target	Flt3-IN-18 IC50 (μM)	Data Source
Flt3	0.003	[1]
c-KIT	Data not available	-
PDGFR	Data not available	-

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To determine the cross-reactivity of a kinase inhibitor like **Flt3-IN-18**, a variety of in vitro and cellular assays can be employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a common method to determine the IC50 value of an inhibitor against purified kinases.

Objective: To quantify the concentration of **Flt3-IN-18** required to inhibit 50% of the enzymatic activity of Flt3, c-KIT, and PDGFR.

Materials:

- Purified recombinant human Flt3, c-KIT, and PDGFR kinases
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- **Flt3-IN-18** (or other test inhibitor)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-32P]ATP)

- 384-well plates
- Plate reader compatible with the chosen detection method

Procedure:

- Compound Preparation: Prepare a serial dilution of **Flt3-IN-18** in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
- Kinase Reaction Setup:
 - Add 2.5 μ L of 4x kinase/substrate solution to each well of a 384-well plate.
 - Add 2.5 μ L of 2x compound dilution to the wells.
 - To initiate the reaction, add 5 μ L of 2x ATP solution to each well. The final ATP concentration should be close to the K_m value for each respective kinase.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding a detection reagent according to the manufacturer's instructions.
 - For ADP-Glo™, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - For LanthaScreen™, a fluorescent tracer and an antibody are used to measure inhibitor binding through Förster resonance energy transfer (FRET).
- Data Analysis:
 - Measure the signal (luminescence or fluorescence) using a plate reader.
 - Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block receptor phosphorylation in a cellular context.

Objective: To determine the effect of **Flt3-IN-18** on the phosphorylation of Flt3, c-KIT, and PDGFR in relevant cell lines.

Materials:

- Cell lines expressing the target kinases (e.g., MV4-11 for Flt3-ITD, Mo7e for c-KIT, and cells engineered to overexpress PDGFR).
- Cell culture medium and supplements.
- **Flt3-IN-18**.
- Ligands to stimulate kinase activity (e.g., FLT3 ligand, Stem Cell Factor for c-KIT, PDGF for PDGFR).
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies against total and phosphorylated forms of Flt3, c-KIT, PDGFR, and downstream signaling proteins (e.g., STAT5, ERK).
- Secondary antibodies conjugated to HRP.
- Chemiluminescent substrate.
- Western blotting equipment.

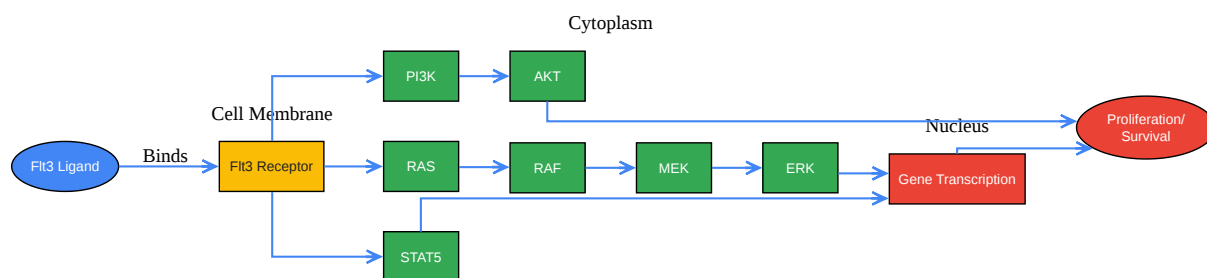
Procedure:

- Cell Treatment:
 - Plate cells and starve them of serum overnight to reduce basal signaling.

- Pre-treat cells with various concentrations of **Flt3-IN-18** for 1-2 hours.
- Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes).
- Cell Lysis:
 - Wash the cells with cold PBS and lyse them on ice with lysis buffer.
 - Clarify the lysates by centrifugation.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at different inhibitor concentrations.

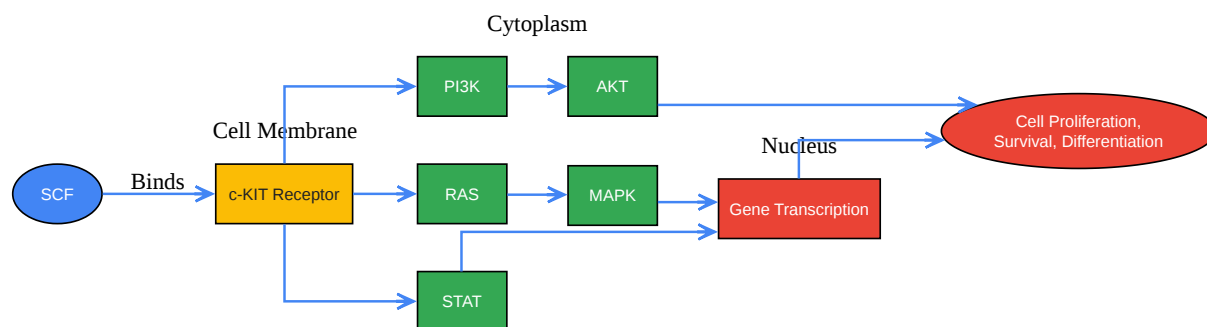
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways of Flt3, c-KIT, and PDGFR, and a general workflow for evaluating kinase inhibitor selectivity.



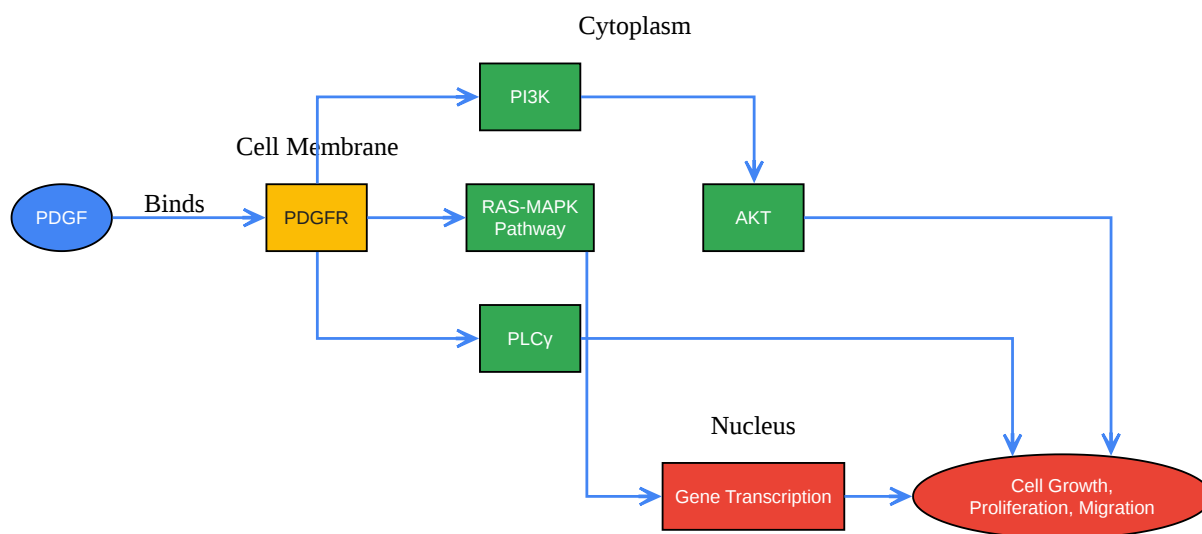
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Caption: Simplified FIt3 signaling pathway.



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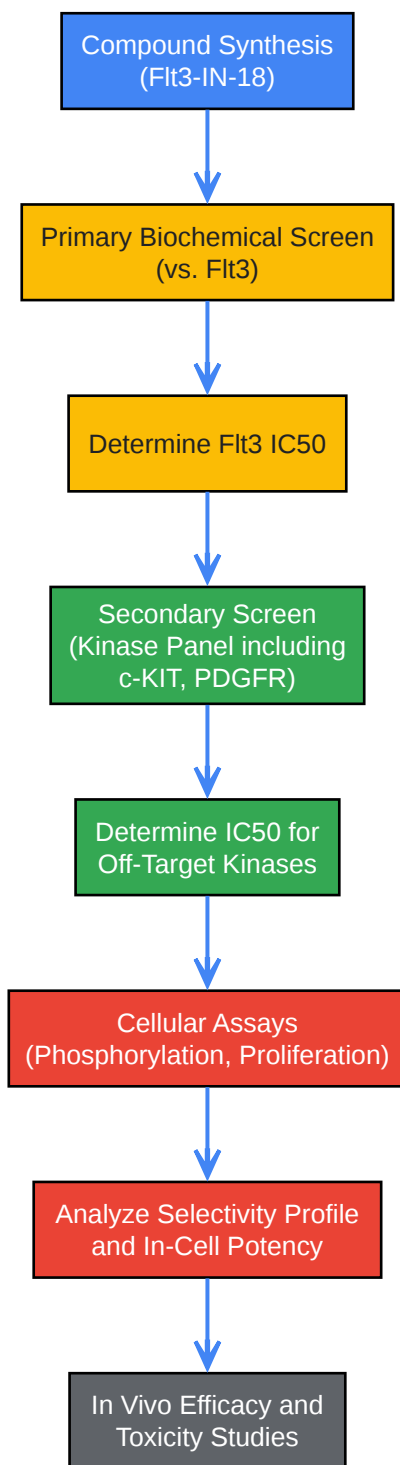
Caption: Simplified c-KIT signaling pathway.



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Caption: Simplified PDGFR signaling pathway.

Kinase Inhibitor Selectivity Profiling Workflow



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Caption: Experimental workflow for kinase inhibitor profiling.

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